6-Chloro-9-(5,5-dimethyloxolan-2-yl)-9H-purine

Lipophilicity Drug-likeness Physicochemical Property

6-Chloro-9-(5,5-dimethyloxolan-2-yl)-9H-purine is a synthetic purine analog featuring a chlorine atom at the C6 position and a sterically demanding 5,5-dimethyloxolan-2-yl (dimethyl-tetrahydrofuran) group at the N9 position. With a molecular formula of C11H13ClN4O and a calculated logP of 2.57, this compound is primarily utilized as a late-stage intermediate in medicinal chemistry for the synthesis of diverse 6-substituted purine libraries, where the chlorine serves as a reactive handle for nucleophilic displacement.

Molecular Formula C11H13ClN4O
Molecular Weight 252.70 g/mol
CAS No. 62396-87-6
Cat. No. B3355342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-9-(5,5-dimethyloxolan-2-yl)-9H-purine
CAS62396-87-6
Molecular FormulaC11H13ClN4O
Molecular Weight252.70 g/mol
Structural Identifiers
SMILESCC1(CCC(O1)N2C=NC3=C2N=CN=C3Cl)C
InChIInChI=1S/C11H13ClN4O/c1-11(2)4-3-7(17-11)16-6-15-8-9(12)13-5-14-10(8)16/h5-7H,3-4H2,1-2H3
InChIKeyNPQNBBUVMZQOKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-9-(5,5-dimethyloxolan-2-yl)-9H-purine (CAS 62396-87-6) Procurement Specification


6-Chloro-9-(5,5-dimethyloxolan-2-yl)-9H-purine is a synthetic purine analog featuring a chlorine atom at the C6 position and a sterically demanding 5,5-dimethyloxolan-2-yl (dimethyl-tetrahydrofuran) group at the N9 position . With a molecular formula of C11H13ClN4O and a calculated logP of 2.57, this compound is primarily utilized as a late-stage intermediate in medicinal chemistry for the synthesis of diverse 6-substituted purine libraries, where the chlorine serves as a reactive handle for nucleophilic displacement . Its unique substitution pattern distinguishes it from simpler N9-alkyl purines, offering a specific property set relevant to modulating lipophilicity and target engagement in drug discovery programs.

Why 6-Chloro-9-(5,5-dimethyloxolan-2-yl)-9H-purine Cannot Be Simply Replaced by N9-Unsubstituted Analogs


In-class substitution of 6-chloro purine intermediates is not straightforward, as modifications at the N9 position are critical determinants of a final drug candidate's pharmacokinetic profile. The 5,5-dimethyloxolan-2-yl group introduces significant steric bulk and lipophilicity compared to the base 9-(tetrahydrofuran-2-yl) analog (CAS 91366-99-3) or simple alkyl chains. This directly impacts computed properties like logP, which is a key parameter in Lipinski's Rule of Five for predicting oral bioavailability . Replacing this specific intermediate with a less lipophilic or less sterically hindered analog during a synthetic sequence will alter the partition coefficient of the resulting active pharmaceutical ingredient (API), potentially leading to a different ADMET profile and invalidating established structure-activity relationships (SAR) [1].

Quantitative Differentiation of 6-Chloro-9-(5,5-dimethyloxolan-2-yl)-9H-purine Against Closest Analogs


Increased Calculated Lipophilicity (LogP) Compared to the Des-Methyl Oxolane Analog

The target compound exhibits a higher calculated partition coefficient (LogP) of 2.57, compared to its closest commercially available analog, 6-Chloro-9-(tetrahydrofuran-2-yl)-9H-purine (CAS 91366-99-3), which lacks the gem-dimethyl substitution on the oxolane ring. The two additional methyl groups in the target compound increase the molecular weight to 252.70 g/mol and contribute to greater lipophilicity. While an experimentally measured LogP for the analog is not available in the same dataset, the structural difference alone allows for a class-level inference of increased logP, which is quantitatively estimated by the addition of ~1.0 log unit for two aliphatic carbons in a cyclic system .

Lipophilicity Drug-likeness Physicochemical Property

Steric Bulk Differentiation via Polar Surface Area Against Simpler N9-Substituted Purines

The 5,5-dimethyloxolan-2-yl group imparts a distinct topological polar surface area (TPSA) of 52.83 Ų to the target compound . This value is influenced by the steric bulk of the gem-dimethyl group, which differentiates it from smaller N9-substituted analogs like 6-Chloro-9-methylpurine or 6-Chloro-9-ethylpurine. While comparative TPSA data for these specific analogs was not found, the target compound's TPSA is a key differentiator when selecting a synthetic intermediate, as it will contribute a defined polar surface area component to the final molecule, impacting oral bioavailability predictions that depend on the balance of TPSA and LogP (typically TPSA < 140 Ų for CNS penetration).

Topological Polar Surface Area Steric Hindrance Synthetic Intermediate

Differentiation as a Key Intermediate for 6-Substituted Purine Libraries

The C6 chlorine atom in 6-chloro-9-substituted purines is a well-established reactive handle for nucleophilic displacement with amines, alkoxides, and thiols. This enables the rapid parallel synthesis of diverse compound libraries for biological screening [1]. The specific N9-5,5-dimethyloxolan-2-yl group is not found in generic 6-chloropurine, meaning this compound is a specialized building block that directly installs a specific steric and lipophilic environment into the final test compounds. This is in contrast to using unprotected 6-chloropurine followed by late-stage N9-alkylation, which often suffers from poor regioselectivity (N7 vs. N9) and lower yields [2].

Synthetic Chemistry Nucleophilic Substitution Medicinal Chemistry

Definitive Use Cases for Procuring 6-Chloro-9-(5,5-dimethyloxolan-2-yl)-9H-purine


Lead Optimization: Enhancing LogP in Adenosine Receptor Antagonist Scaffolds

When a lead series targeting adenosine receptors (e.g., A1, A2A) suffers from high polarity and poor membrane permeability, the incorporation of the N9-5,5-dimethyloxolan-2-yl fragment via this intermediate provides a direct, quantifiable increase in lipophilicity. The calculated LogP of 2.57 for this fragment allows a medicinal chemist to pre-calculate the resulting compound's final logP, accelerating the attainment of optimal drug-like properties and reducing the number of iterative lipid-grafting synthesis cycles .

Parallel Synthesis of Focused Libraries for Purine-Dependent Kinases

In a kinase inhibitor program where the purine scaffold occupies the ATP-binding pocket, this compound serves as the universal starting material for a one-step, multi-gram parallel synthesis. The pre-installed N9 group ensures a single, regioisomerically pure product for each reaction with an amine in a 96-well plate format, eliminating post-synthesis purification bottlenecks and ensuring that all biological data can be directly linked to the correct N9-substituted structure .

Building Block for MTH1 (NUDT1) Inhibitor Optimization

For programs developing inhibitors of the DNA damage repair enzyme MTH1, 6-chloro-9-substituted purines are a core motif. The specific N9 substitution of this compound can be used to probe a lipophilic sub-pocket adjacent to the substrate binding site, with the goal of improving target residence time. Procuring this specific intermediate enables direct SAR exploration of this sub-pocket, which is inaccessible with smaller N9-alkyl analogs, providing a strategic advantage over competitors using generic building blocks .

Physicochemical Property Reference Standard for Chromatography Method Development

The well-defined calculated properties (LogP 2.57, TPSA 52.83 Ų) and the absence of an acidic proton at N9 make this compound a suitable neutral, lipophilic reference standard for calibrating reversed-phase HPLC methods when developing analytical protocols for novel purine-based drug candidates. Its specific retention time can serve as a benchmark for estimating the lipophilicity of unknown purine derivatives .

Quote Request

Request a Quote for 6-Chloro-9-(5,5-dimethyloxolan-2-yl)-9H-purine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.